Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Rauvolfia serpentina.[1] This class of alkaloids is of significant interest to the pharmaceutical industry due to their diverse biological activities. While the total synthesis of related sarpagan and ajmaline (B190527) alkaloids has been achieved, the complete biosynthetic pathway of many, including 10-Hydroxydihydroperaksine, remains to be fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 10-Hydroxydihydroperaksine, drawing upon the established knowledge of ajmaline and sarpagine (B1680780) alkaloid biosynthesis in Rauvolfia species. The guide details the key enzymatic steps, proposes the enzymes involved, and provides experimental protocols for their investigation.
Proposed Biosynthetic Pathway of 10-Hydroxydihydroperaksine
The biosynthesis of 10-Hydroxydihydroperaksine is proposed to originate from the universal MIA precursor, strictosidine, which is formed from the condensation of tryptamine (B22526) and secologanin. The pathway then diverges through a series of complex enzymatic reactions, including cyclizations, reductions, and hydroxylations, to yield the final product. The proposed pathway is depicted below, followed by a detailed description of each key step.
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Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"];
Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"];
Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"];
Dehydrogeissoschizine [label="Dehydrogeissoschizine", fillcolor="#FBBC05", fontcolor="#202124"];
Geissoschizine [label="Geissoschizine", fillcolor="#FBBC05", fontcolor="#202124"];
Polyneuridine_aldehyde [label="Polyneuridine aldehyde", fillcolor="#FBBC05", fontcolor="#202124"];
Epi_vellosimine [label="16-epi-Vellosimine", fillcolor="#FBBC05", fontcolor="#202124"];
Vinorine (B1233521) [label="Vinorine", fillcolor="#FBBC05", fontcolor="#202124"];
Vomilenine (B1248388) [label="Vomilenine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Perakine [label="Perakine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Raucaffrinoline [label="Raucaffrinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dihydroperaksine (B1209952) [label="Dihydroperaksine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydroxydihydroperaksine [label="10-Hydroxydihydroperaksine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Tryptamine -> Strictosidine [label="Strictosidine\nSynthase (STR)"];
Secologanin -> Strictosidine;
Strictosidine -> Dehydrogeissoschizine [label="Strictosidine\nβ-Glucosidase (SGD)"];
Dehydrogeissoschizine -> Geissoschizine [label="Geissoschizine\nSynthase (GS)"];
Geissoschizine -> Polyneuridine_aldehyde [label="Sarpagan Bridge\nEnzyme (SBE)"];
Polyneuridine_aldehyde -> Epi_vellosimine [label="Polyneuridine Aldehyde\nEsterase (PNAE)"];
Epi_vellosimine -> Vinorine [label="Vinorine\nSynthase (VS)"];
Vinorine -> Vomilenine [label="Vinorine\nHydroxylase (VH)"];
Vomilenine -> Perakine [label="Vinorine\nHydroxylase (VH)\n(isomerization)"];
Perakine -> Raucaffrinoline [label="Perakine\nReductase (PR)"];
Raucaffrinoline -> Dihydroperaksine [label="Putative\nReductase"];
Dihydroperaksine -> Hydroxydihydroperaksine [label="Putative C-10\nHydroxylase (CYP450)"];
}
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Figure 1. Proposed biosynthetic pathway of 10-Hydroxydihydroperaksine.
Step 1: Formation of Strictosidine
The biosynthesis of all monoterpenoid indole alkaloids begins with the Pictet-Spengler condensation of tryptamine and the monoterpenoid secologanin, catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine.[2] This reaction is a pivotal entry point into the vast array of MIA structures.
Step 2: Conversion of Strictosidine to Geissoschizine
Strictosidine is deglycosylated by Strictosidine β-Glucosidase (SGD) to an unstable aglycone, which is then converted to dehydrogeissoschizine. Subsequently, Geissoschizine Synthase (GS) , a medium-chain dehydrogenase/reductase, reduces dehydrogeissoschizine to form the key intermediate, geissoschizine.
Step 3: Formation of the Sarpagan Skeleton
Geissoschizine undergoes an oxidative cyclization catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase, to form polyneuridine (B1254981) aldehyde.[3] This step establishes the characteristic sarpagan bridge.
Step 4: Pathway to Vinorine
Polyneuridine aldehyde is then converted to 16-epi-vellosimine by Polyneuridine Aldehyde Esterase (PNAE) . Following this, Vinorine Synthase (VS) , an acetyl-CoA dependent acyltransferase, catalyzes the formation of vinorine.
Step 5: The Bifurcation Point: Vomilenine and Perakine
A key enzyme in the pathway to ajmaline and related alkaloids is Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme.[4] VH hydroxylates vinorine to produce vomilenine. Interestingly, VH also exhibits a dual catalytic activity, catalyzing the non-oxidative isomerization of vomilenine to perakine, thus creating a crucial branch point in the pathway.[5]
Step 6: Reduction to Raucaffrinoline
Perakine, an aldehyde, is then reduced to its corresponding alcohol, raucaffrinoline. This NADPH-dependent reduction is catalyzed by Perakine Reductase (PR) , a member of the aldo-keto reductase (AKR) superfamily.[6]
Step 7: Putative Reduction to Dihydroperaksine
The conversion of raucaffrinoline to dihydroperaksine involves the reduction of the exocyclic double bond of the ethylidene side chain. The specific enzyme responsible for this step has not yet been characterized, but it is hypothesized to be an NADP(H)-dependent reductase .
Step 8: Final Hydroxylation to 10-Hydroxydihydroperaksine
The final step in the proposed pathway is the hydroxylation of the indole ring at the C-10 position of dihydroperaksine to yield 10-Hydroxydihydroperaksine. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . While the specific enzyme has not been identified, C-10 hydroxylation of indole alkaloids by CYP450s has been observed in other plant species.[7]
Quantitative Data
Currently, there is a lack of comprehensive quantitative data, such as enzyme kinetic parameters (Km, kcat, Vmax), for all the enzymes in the proposed biosynthetic pathway of 10-Hydroxydihydroperaksine. However, some kinetic data is available for the initial enzyme, Strictosidine Synthase from Rauvolfia serpentina.
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Reference |
| Strictosidine Synthase (STR) | Tryptamine | 6 | 78 | [8] |
| Secologanin | 88 | [8] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for 10-Hydroxydihydroperaksine requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying the enzymes of the proposed pathway for in vitro characterization.
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Gene_Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124"];
Transformation [label="Transformation into\nE. coli", fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Culture [label="Cell Culture and\nInduction of Expression", fillcolor="#FBBC05", fontcolor="#202124"];
Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="Affinity Chromatography\n(e.g., Ni-NTA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="SDS-PAGE and\nWestern Blot", fillcolor="#34A853", fontcolor="#FFFFFF"];
Characterization [label="Enzyme Activity Assays and\nKinetic Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Gene_Cloning -> Transformation;
Transformation -> Cell_Culture;
Cell_Culture -> Cell_Lysis;
Cell_Lysis -> Purification;
Purification -> Analysis;
Purification -> Characterization;
}
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Figure 2. General workflow for heterologous expression and purification.
1. Gene Identification and Cloning:
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Putative genes for the uncharacterized reductase and C-10 hydroxylase can be identified through transcriptome analysis of Rauvolfia serpentina, looking for homologs of known alkaloid biosynthetic enzymes.
-
The identified open reading frames are then cloned into a suitable expression vector (e.g., pET vectors for E. coli) with an affinity tag (e.g., His-tag) for purification.
2. Heterologous Expression:
-
The expression vector is transformed into a suitable host, typically E. coli BL21(DE3).
-
A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.
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Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
3. Protein Purification:
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Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).
-
Cells are lysed by sonication on ice.
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The cell lysate is clarified by centrifugation.
-
The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer.
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The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
-
The tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assays
1. Perakine Reductase (PR) Assay:
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Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5), 1 mM NADPH, 100 µM perakine, and the purified PR enzyme.
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Procedure: The reaction is initiated by the addition of the enzyme and incubated at 30°C. Aliquots are taken at different time points and the reaction is stopped by the addition of an equal volume of methanol.
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Analysis: The formation of raucaffrinoline is monitored by HPLC or LC-MS analysis.
2. Putative Reductase Assay (Raucaffrinoline to Dihydroperaksine):
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Reaction Mixture: 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM NADPH or NADH, 100 µM raucaffrinoline, and the purified putative reductase enzyme.
-
Procedure: Similar to the PR assay, the reaction is initiated with the enzyme and incubated at 30°C.
-
Analysis: The formation of dihydroperaksine is monitored by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard if available.
3. Putative C-10 Hydroxylase (CYP450) Assay:
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Reaction Mixture: 50 mM phosphate buffer (pH 7.4), 1 mM NADPH, a source of cytochrome P450 reductase (if the P450 is expressed without its redox partner), 100 µM dihydroperaksine, and the purified putative C-10 hydroxylase. For membrane-bound P450s expressed in microsomes, the reaction can be performed directly with the microsomal fraction.
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Procedure: The reaction is initiated by the addition of NADPH and incubated at 30°C with shaking.
-
Analysis: The formation of 10-Hydroxydihydroperaksine is monitored by HPLC or LC-MS.
Protocol 3: Enzyme Kinetics Analysis
1. Determination of Km and Vmax:
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Enzyme assays are performed as described above, but with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.
-
The initial reaction velocities (v0) are measured for each substrate concentration.
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The data is then plotted as v0 versus substrate concentration [S].
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The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.
Conclusion
This technical guide provides a detailed putative biosynthetic pathway for 10-Hydroxydihydroperaksine, based on the well-characterized biosynthesis of related indole alkaloids in Rauvolfia. While several key enzymes in the early stages of the pathway are known, the specific reductase and C-10 hydroxylase responsible for the final steps remain to be identified and characterized. The experimental protocols outlined in this guide provide a framework for researchers to investigate these missing enzymatic steps, determine their kinetic properties, and ultimately complete the elucidation of this important biosynthetic pathway. A thorough understanding of the biosynthesis of 10-Hydroxydihydroperaksine will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of this and other valuable alkaloids for pharmaceutical applications.
References